Stevia Powder

Description

Rebaudioside A is under investigation in clinical trial NCT03510624 (Acute Effect of Rebaudioside A on Glucose Excursion During an Oral Glucose Tolerance Test in Type 2 Diabetes Mellitus).

Rebaudioside A has been reported in Bos taurus and Stevia rebaudiana with data available.

glucoside isolated from the leaves of the paraguayan shrub, Stevia rebaudiana; has taste properties superior to stevioside; structure in first source

Properties

IUPAC Name |

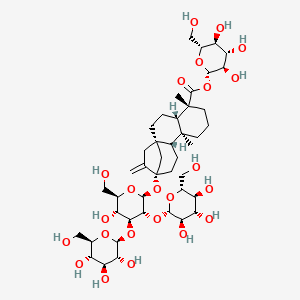

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELXLJCILKEWJH-NCGAPWICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047898 | |

| Record name | Rebaudioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rebaudioside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58543-16-1 | |

| Record name | Rebaudioside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58543-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058543161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rebaudioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kaur-16-en-18-oic acid, 13-[(O-β-D-glucopyranosyl-(1.fwdarw.2)-O-[β-D-glucopyranosyl-(1.fwdarw.3)]-β-D-glucopyranosyl)oxy]-, β-D-glucopyranosyl ester, (4α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBAUDIOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3FUD0528F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rebaudioside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

242 - 244 °C | |

| Record name | Rebaudioside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Steviol glycosides chemical structure and properties

An In-Depth Technical Guide to Steviol Glycosides: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steviol glycosides are a class of natural, high-intensity sweeteners extracted from the leaves of the plant Stevia rebaudiana (Bertoni) Bertoni.[1][2] These compounds are glycosides of the diterpene steviol and are valued commercially as non-caloric sugar substitutes in a wide range of food and beverage products.[1][3] Their popularity stems from their natural origin, stability under various processing conditions, and negligible caloric content, as they are not metabolized by the human body.[3][4] This guide provides a detailed technical overview of the chemical structures, physicochemical properties, and biological interactions of the principal steviol glycosides.

Chemical Structure

The fundamental building block of all steviol glycosides is the aglycone diterpene, steviol.[1][5] The diversity of these sweet compounds arises from the attachment of various sugar moieties (primarily glucose, but also rhamnose and xylose) to the steviol core at two specific positions: a hydroxyl group at C-13 and a carboxyl group at C-19.[1][2][6]

The molecules can be conceptualized as a central steviol unit where the carboxyl hydrogen at C-19 is replaced by a glucose molecule to form an ester, and the hydroxyl hydrogen at C-13 is substituted with different combinations of sugar units to form an acetal.[6]

References

The intricate Biosynthesis of Steviol Glycosides in Stevia rebaudiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of steviol glycosides, the natural, non-caloric sweeteners produced by Stevia rebaudiana. The guide details the enzymatic steps, regulatory mechanisms, and analytical methodologies pertinent to the study and manipulation of this complex metabolic pathway.

The Core Biosynthetic Pathway

The biosynthesis of steviol glycosides is a multi-step process that begins with the methylerythritol 4-phosphate (MEP) pathway in the plastids and culminates in a series of glycosylation reactions in the cytosol. The entire process can be broadly divided into three main stages: the formation of the universal diterpenoid precursor geranylgeranyl diphosphate (GGDP), the synthesis of the aglycone steviol, and the subsequent glycosylation of steviol to form a diverse array of steviol glycosides.

Stage 1: The MEP Pathway and GGDP Synthesis

The initial steps of steviol glycoside biosynthesis are shared with other isoprenoids and occur in the plastids via the MEP pathway.[1] This pathway utilizes pyruvate and glyceraldehyde-3-phosphate, products of photosynthesis, to produce the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2] A series of enzymatic reactions, including those catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), lead to the formation of IPP and DMAPP.[1] These C5 units are then sequentially condensed to form the C20 precursor, geranylgeranyl diphosphate (GGDP), the common substrate for all diterpenoid biosynthesis.[2]

Stage 2: Synthesis of the Aglycone Steviol

The synthesis of the diterpenoid backbone of steviol glycosides begins with the cyclization of GGDP. This part of the pathway involves enzymes located in both the plastids and the endoplasmic reticulum.[3]

-

Step 1: Cyclization of GGDP: In the plastid, GGDP is first cyclized by ent-copalyl diphosphate synthase (CPPS) to form ent-copalyl diphosphate (ent-CPP).[4]

-

Step 2: Formation of ent-Kaurene: Subsequently, ent-kaurene synthase (KS) catalyzes the conversion of ent-CPP to ent-kaurene, the first tetracyclic intermediate in the pathway.[4]

-

Step 3: Oxidation to ent-Kaurenoic Acid: ent-Kaurene is then transported to the endoplasmic reticulum, where it undergoes a three-step oxidation at the C-19 position, catalyzed by the cytochrome P450 monooxygenase ent-kaurene oxidase (KO) , to yield ent-kaurenoic acid.[5]

-

Step 4: Hydroxylation to Steviol: The final committed step in steviol biosynthesis is the hydroxylation of ent-kaurenoic acid at the C-13 position by another cytochrome P450 enzyme, kaurenoic acid 13-hydroxylase (KAH) , to produce steviol.[1] This step represents a critical branch point, diverting the metabolic flux away from the gibberellin biosynthesis pathway.[3]

Stage 3: Glycosylation of Steviol

The final and most diverse stage of steviol glycoside biosynthesis occurs in the cytoplasm, where the steviol aglycone is decorated with glucose units by a series of UDP-dependent glycosyltransferases (UGTs). These enzymes transfer glucose from UDP-glucose to specific hydroxyl groups on the steviol molecule and the attached glucose residues, leading to the formation of various steviol glycosides with differing sweetness profiles and sensory properties. The main UGTs characterized in Stevia rebaudiana are:

-

UGT85C2: This enzyme initiates the glycosylation cascade by transferring a glucose molecule to the C-13 hydroxyl group of steviol, forming steviolmonoside.[4]

-

UGT74G1: This UGT adds a glucose unit to the C-19 carboxyl group of steviolmonoside to produce steviolbioside.[4]

-

UGT76G1: This key enzyme is responsible for the formation of the major steviol glycosides, stevioside and rebaudioside A. It adds a glucose molecule to the C-2' of the glucose at the C-13 position of steviolbioside to form stevioside. It can further add a glucose to the C-3' of the glucose at the C-13 position of stevioside to yield rebaudioside A.[4]

The concerted action of these and potentially other UGTs results in the wide spectrum of steviol glycosides found in the leaves of Stevia rebaudiana. The final products are then transported and stored in the vacuoles of the leaf cells.[3]

Quantitative Data

The following tables summarize the available quantitative data for key enzymes and compounds in the steviol glycoside biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism for Kinetic Data |

| DXR | DXP | 150 | 1.8 | Escherichia coli |

| KO | ent-Kaurene | 80.63 | 0.0088 | Montanoa tomentosa (heterologously expressed in S. cerevisiae) |

| KAH | ent-Kaurenoic Acid | 11.1 | - | Stevia rebaudiana |

| UGT85C2 | Steviol | 153.8 | 0.1138 | Stevia rebaudiana |

| UGT76G1 | Stevioside | 130 | 0.56 | Stevia rebaudiana |

| UGT76G1 | Rebaudioside A | 250 | 0.11 | Stevia rebaudiana |

Table 2: Concentration of Major Steviol Glycosides in Stevia rebaudiana Leaves

| Steviol Glycoside | Concentration Range (% of dry leaf weight) |

| Stevioside | 5 - 15% |

| Rebaudioside A | 2 - 10% |

| Rebaudioside C | 1 - 2% |

| Dulcoside A | 0.4 - 0.7% |

Note: The concentrations of pathway intermediates such as GGDP, ent-copalyl diphosphate, ent-kaurene, and steviol in planta are not well-documented and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the analysis of steviol glycosides and the investigation of the biosynthetic pathway.

Extraction and Quantification of Steviol Glycosides by HPLC-UV

Objective: To extract and quantify the major steviol glycosides (stevioside and rebaudioside A) from Stevia rebaudiana leaves.

Materials:

-

Dried and powdered Stevia rebaudiana leaves

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Stevioside and Rebaudioside A analytical standards

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Protocol:

-

Extraction:

-

Weigh 100 mg of dried, powdered stevia leaves into a 15 mL centrifuge tube.

-

Add 10 mL of 70% (v/v) aqueous methanol.

-

Vortex for 1 minute and then sonicate for 30 minutes in a water bath at 60°C.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 10 mL of 70% methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in 2 mL of the HPLC mobile phase.

-

Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 32:68 v/v) adjusted to pH 3.0 with phosphoric acid.

-

Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 210 nm.

-

Column Temperature: 40°C.

-

-

Quantification:

-

Prepare a series of standard solutions of stevioside and rebaudioside A of known concentrations in the mobile phase.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extracts.

-

Identify the peaks for stevioside and rebaudioside A based on their retention times compared to the standards.

-

Quantify the amount of each steviol glycoside in the samples by interpolating their peak areas on the calibration curve.

-

Comprehensive Profiling of Steviol Glycosides by LC-MS/MS

Objective: To identify and quantify a broader range of steviol glycosides and their isomers in Stevia rebaudiana extracts.

Materials:

-

Stevia leaf extract (prepared as in section 3.1)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Analytical standards for various steviol glycosides

-

LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer)

-

C18 or HILIC analytical column

Protocol:

-

Sample Preparation: Prepare the sample extract as described in the HPLC-UV protocol (section 3.1). A further dilution may be necessary depending on the sensitivity of the instrument.

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute the different glycosides.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for steviol glycosides.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification on a triple quadrupole instrument. For untargeted profiling, a full scan or data-dependent MS/MS experiment on a high-resolution mass spectrometer (e.g., Q-TOF) is employed.

-

MRM Transitions: For each target steviol glycoside, specific precursor-to-product ion transitions need to be optimized. For example, for stevioside (precursor ion [M-H]⁻ at m/z 803.4), a characteristic product ion is m/z 641.3 (loss of a glucose unit).

-

-

-

Data Analysis:

-

Identify the steviol glycosides in the sample by comparing their retention times and mass fragmentation patterns with those of authentic standards.

-

For quantification using MRM, generate calibration curves for each analyte and calculate the concentrations in the samples.

-

Visualization of Pathways and Workflows

Biosynthesis Pathway of Steviol Glycosides

Caption: Biosynthesis pathway of steviol glycosides in Stevia rebaudiana.

Regulatory Signaling Pathway

Caption: Simplified regulatory network of steviol glycoside biosynthesis.

Experimental Workflow for Steviol Glycoside Analysis

Caption: General experimental workflow for the analysis of steviol glycosides.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diterpene synthesis in Stevia rebaudiana: recruitment and up-regulation of key enzymes from the gibberellin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of reference genes for RT-qPCR studies in Stevia rebaudiana in response to elicitor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Stevia Leaf Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological properties of stevia leaf powder and its bioactive constituents. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed insights into the mechanisms of action, quantitative efficacy, and experimental methodologies associated with stevia's therapeutic potential.

Antihyperglycemic Properties

Stevia leaf powder and its primary glycosides, stevioside and rebaudioside A, have demonstrated significant antihyperglycemic effects. The underlying mechanisms are multifaceted, involving both insulin-dependent and independent pathways.

Mechanisms of Action

The antihyperglycemic activity of stevia is attributed to several key mechanisms:

-

Potentiation of TRPM5 Channel Activity: Steviol glycosides interact with the Transient Receptor Potential Melastatin 5 (TRPM5) channel, a Ca2+-activated cation channel expressed in pancreatic β-cells.[1][2][3][4][5][6][7] This potentiation enhances glucose-induced insulin secretion.[1][4]

-

Activation of the PI3K/Akt Pathway: Stevioside has been shown to increase the translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane by activating the PI3K/Akt signaling pathway, thereby enhancing glucose uptake into cells.

-

Modulation of Insulin Sensitivity: Studies suggest that stevia extracts can improve insulin sensitivity, contributing to better glucose utilization.

Quantitative Data on Antihyperglycemic Effects

| Bioactive Compound | Model System | Dosage | Observed Effect | Reference |

| Stevia Leaf Powder | Patients with Type 2 Diabetes | 1 g/day for 60 days | Reduction in postprandial blood glucose levels | [8] |

| Stevioside | Diabetic Goto-Kakizaki rats | Not specified | Antihyperglycemic and blood pressure-reducing effects | |

| Stevioside & Soy Protein | Type 2 Diabetic Zucker Rats | Not specified | Lowered blood glucose in IAGT test | [9] |

Experimental Protocols

This protocol outlines a method to assess the effect of stevia extracts on GLUT4 translocation in a suitable cell line (e.g., L6 myotubes or 3T3-L1 adipocytes).

-

Cell Culture: Culture L6-GLUT4myc myoblasts in α-MEM supplemented with 10% fetal bovine serum and 1% antibiotics. Differentiate myoblasts into myotubes by switching to α-MEM with 2% horse serum for 5-7 days.

-

Serum Starvation: Prior to the experiment, starve the differentiated myotubes in serum-free α-MEM for 3 hours.

-

Treatment: Treat the cells with varying concentrations of stevia leaf powder extract or purified steviol glycosides for a specified duration (e.g., 30 minutes). Include a positive control (e.g., 100 nM insulin) and a negative control (vehicle).

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against the myc-tag of GLUT4 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm to determine the extent of GLUT4 translocation.

This protocol describes the whole-cell patch-clamp technique to measure TRPM5 currents in HEK293T cells overexpressing TRPM5.[3]

-

Cell Preparation: Plate HEK293T cells expressing TRPM5 onto glass coverslips.

-

Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

The pipette solution should contain 1 µM free Ca2+ to activate TRPM5.

-

Establish a whole-cell configuration.

-

Record baseline inward and outward currents.

-

-

Compound Application: Perfuse the cells with a solution containing stevioside or other steviol glycosides at desired concentrations.

-

Data Analysis: Measure the change in current amplitude before and during the application of the test compound to determine the potentiation of TRPM5 activity.

Signaling Pathway

Caption: Antihyperglycemic signaling pathways of stevia.

Antihypertensive Properties

Stevia extracts have been reported to exert hypotensive effects, making them a potential therapeutic agent for hypertension management.

Mechanisms of Action

The antihypertensive properties of stevia are primarily linked to:

-

Vasodilation: Certain glycosides in stevia extract can dilate blood vessels.[10]

-

Increased Sodium Excretion: Stevia promotes natriuresis, which can contribute to a reduction in blood pressure.[10]

-

Calcium Channel Inhibition: Stevioside has been shown to inhibit Ca2+ influx into blood vessel smooth muscle cells, leading to vasorelaxation.[11]

Quantitative Data on Antihypertensive Effects

| Bioactive Compound | Model System | Dosage | Observed Effect | Reference |

| Stevioside | Hypertensive Patients | 500 mg, 3 times daily for 2 years | Significant reduction in systolic and diastolic blood pressure | [10] |

| Stevioside | Spontaneously Hypertensive Rats (SHR) | 50, 100, 200 mg/kg (intraperitoneal) | Dose-dependent lowering of blood pressure | [12] |

| 0.1% Stevioside Solution | Mature SHR | Ad libitum drinking for 14 days | Antihypertensive effect | [2] |

| Stevia Extract | Hypertensive Rats | 200 mg/kg/day for 8 weeks | Prevented maladaptive left ventricular changes and restored cardiac contractility | [1][13] |

Experimental Protocols

This protocol describes the noninvasive tail-cuff method for measuring blood pressure in hypertensive rat models (e.g., SHR).[2][12]

-

Animal Model: Use spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto rats (WKY) as controls.

-

Acclimatization: Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.

-

Treatment Administration: Administer stevia extract or purified compounds (e.g., stevioside) via oral gavage or intraperitoneal injection at various doses. Include a vehicle control group.

-

Blood Pressure Measurement:

-

Place the rat in the restrainer.

-

Attach the tail-cuff and pulse sensor to the base of the tail.

-

Inflate and deflate the cuff automatically using the measurement system.

-

Record systolic and diastolic blood pressure at regular intervals post-administration.

-

-

Data Analysis: Compare the blood pressure readings between the treated and control groups to determine the antihypertensive effect.

Experimental Workflow

Caption: Workflow for in vivo antihypertensive testing.

Anti-inflammatory Properties

Stevia and its constituents exhibit potent anti-inflammatory activities through the modulation of key signaling pathways.

Mechanisms of Action

The anti-inflammatory effects of stevia are mediated by:

-

Inhibition of NF-κB and MAPK Pathways: Stevioside has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[14][15] This leads to a reduction in the production of pro-inflammatory cytokines.

-

Downregulation of Pro-inflammatory Cytokines: Stevia extracts and stevioside can inhibit the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[14][16][17][18][19]

Quantitative Data on Anti-inflammatory Effects

| Bioactive Compound | Model System | Treatment | Observed Effect | Reference |

| Stevia Leaf Extract | LPS-stimulated RAW264.7 cells | Not specified | Inhibition of NF-κB activity, and reduced iNOS, NO, PGE2, IL-6, and TNF-α production | [15][20] |

| Stevioside | LPS-stimulated RAW264.7 cells | 50, 100, 200 µg/ml | Inhibition of TNF-α, IL-1β, and IL-6 mRNA expression | [19] |

| Steviol | LPS-treated human CD14+ cells | 1-100 µM | Dose-dependent inhibition of TNF-α and IL-1β release; IL-6 inhibition at 10 and 100 µM | [16] |

| Stevia Extract | CCl4-induced chronic liver damage in rats | Not specified | Prevention of the expression of proinflammatory cytokines (TNF-α, IL-1β, IL-6) | [17] |

Experimental Protocols

This protocol details the quantification of TNF-α, IL-1β, and IL-6 mRNA levels in LPS-stimulated RAW264.7 macrophages.[19]

-

Cell Culture and Treatment:

-

Culture RAW264.7 cells in DMEM with 10% FBS.

-

Pre-treat cells with various concentrations of stevia extract or stevioside for 1 hour.

-

Stimulate the cells with 1 µg/ml of Lipopolysaccharide (LPS) for 3 hours.

-

-

RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using SYBR Green master mix and specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., β-actin).

-

Run the PCR reaction on a real-time PCR system.

-

-

Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method, normalizing to the housekeeping gene.

This protocol outlines the detection of phosphorylated proteins in the NF-κB and MAPK pathways.[21][22]

-

Protein Extraction: Lyse the treated cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies specific for the phosphorylated forms of IκBα, p38, ERK, and JNK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway

Caption: Anti-inflammatory signaling pathways of stevia.

Antioxidant Properties

Stevia leaf powder is a rich source of phenolic compounds and flavonoids, which contribute to its significant antioxidant capacity.

Mechanisms of Action

The antioxidant activity of stevia is mainly due to its ability to:

-

Scavenge Free Radicals: The phenolic compounds in stevia can donate hydrogen atoms to free radicals, thereby neutralizing them.

-

Chelate Metal Ions: Certain compounds in stevia can chelate pro-oxidant metal ions like iron and copper.

Quantitative Data on Antioxidant Activity

| Assay | Stevia Preparation | Result | Reference |

| Total Phenolic Content (TPC) | Methanolic Extract | 25.18 mg GAE/g | [23] |

| Total Flavonoid Content (TFC) | Methanolic Extract | 21.73 mg/g | [23] |

| DPPH Radical Scavenging | Methanolic Extract (100 µg/mL) | 52.46% inhibition | [13] |

| DPPH IC50 | Water Extract | 626.37 µg/mL | [24] |

| DPPH IC50 | Methanolic Extract | 683.90 µg/mL | [24] |

| FRAP | Methanolic Extract | 10.77 mg GAE/g | [24] |

Experimental Protocols

This protocol measures the ability of stevia extracts to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[24][25][26]

-

Sample Preparation: Prepare various concentrations of stevia leaf powder extract in a suitable solvent (e.g., methanol).

-

Reaction Mixture:

-

Add 1.5 mL of the sample solution to 1.5 mL of a 0.1 mM DPPH solution in methanol.

-

Prepare a control with the solvent instead of the sample.

-

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100.

This assay determines the ability of stevia extracts to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[24][25][26][27]

-

FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Reaction Mixture:

-

Mix 180 µL of the FRAP reagent with 20 µL of the stevia extract.

-

Prepare a blank with the solvent.

-

-

Incubation: Incubate the mixture at 37°C for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 593 nm.

-

Quantification: Express the results as gallic acid equivalents (GAE) or Trolox equivalents (TE) by comparing the absorbance to a standard curve.

Anticancer Properties

Emerging research suggests that stevia and its components possess anticancer properties, demonstrating cytotoxic effects against various cancer cell lines.

Mechanisms of Action

The anticancer activity of stevia is associated with:

-

Induction of Apoptosis: Steviol and stevioside can induce apoptosis (programmed cell death) in cancer cells.[28]

-

Cell Cycle Arrest: Stevia compounds can cause cell cycle arrest, preventing the proliferation of cancer cells.

-

Inhibition of Tumor Growth: Some studies have indicated that stevia has anti-tumor properties.[29]

Quantitative Data on Anticancer Effects

| Bioactive Compound | Cancer Cell Line | IC50 Value | Time | Reference |

| Steviol Glycoside | MCF-7 (Breast Cancer) | 30 µM | 24 h | [18] |

| 24 µM | 48 h | [18] | ||

| 22 µM | 72 h | [18] | ||

| Steviol Glycoside | A2780 (Ovarian Cancer) | 24 µM | 24 h | [18] |

| 20 µM | 48 h | [18] | ||

| 19 µM | 72 h | [18] | ||

| Stevioside | HT-29 (Colon Cancer) | ~2.5 µM (from graph) | 48 h | [28] |

| Steviol | SaOs2 (Osteosarcoma) | Dose-dependent reduction in viability | 24 h | [14] |

Experimental Protocols

This protocol measures the effect of stevia on the viability of cancer cells.[14][18][28][30][31][32][33]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A2780, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of stevia extract or purified compounds for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This flow cytometry-based assay detects apoptosis in cancer cells treated with stevia.[16][23][28][34]

-

Cell Treatment: Treat cancer cells with stevia compounds at their IC50 concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Logical Relationship Diagram

Caption: Logical relationships in stevia-induced anticancer effects.

References

- 1. Item - The potential antihypertensive and antidiabetic activities of stevia in preventing chronic cardiovascular disease in rat models of hypertension and diabetes: Comparison to the calcium channel antagonist verapamil - CQUniversity - Figshare [acquire.cqu.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Steviol glycosides enhance pancreatic beta-cell function and taste sensation by potentiation of TRPM5 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transient receptor potential channel - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Structures of TRPM5 channel elucidate mechanisms of activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprajournals.com [eprajournals.com]

- 9. The immunomodulator effect of Stevia rebaudiana Bertoni mediated by TNF‐α and IL‐1β in peripheral blood in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a novel GLUT4 translocation assay for identifying potential novel therapeutic targets for insulin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 12. Antihypertensive effect of stevioside in different strains of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 14. In vitro Molecular Mechanisms of Anticancer Activity of Stevioside in Human Osteosarcoma Cell Lines (Sarcoma Osteogenic) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Stevioside Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.isciii.es [scielo.isciii.es]

- 18. brieflands.com [brieflands.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 22. A simple method for the preparation of positive samples to preliminarily determine the quality of phosphorylation-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 24. Integration of Antioxidant Activity Assays Data of Stevia Leaf Extracts: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijfas.com [ijfas.com]

- 26. semanticscholar.org [semanticscholar.org]

- 27. jfds.journals.ekb.eg [jfds.journals.ekb.eg]

- 28. Stevioside induced cytotoxicity in colon cancer cells via reactive oxygen species and mitogen-activated protein kinase signaling pathways-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. rjptonline.org [rjptonline.org]

- 30. researchgate.net [researchgate.net]

- 31. broadpharm.com [broadpharm.com]

- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 34. scispace.com [scispace.com]

Proximate Analysis of Stevia Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevia (Stevia rebaudiana Bertoni), a perennial shrub native to South America, has garnered significant attention in the food and pharmaceutical industries due to its high-intensity, non-caloric sweetening compounds known as steviol glycosides.[1] The powder derived from its leaves is a complex mixture of these sweetening agents, alongside a variety of other nutritional and non-nutritional components. A thorough understanding of the proximate composition of stevia powder is crucial for its standardization, quality control, and application in various formulations. This technical guide provides an in-depth overview of the proximate analysis of this compound, including detailed experimental protocols and a summary of reported compositional data.

Proximate Composition of this compound

Proximate analysis determines the major constituents of a sample, including moisture, ash, crude protein, crude fat, crude fiber, and carbohydrates. The composition of this compound can vary depending on factors such as the plant variety, cultivation conditions, harvesting time, and processing methods.[2] The following tables summarize the range of values reported in the literature for the proximate composition of stevia leaf powder.

Table 1: Proximate Composition of Dried Stevia Leaves (% on a dry weight basis)

| Component | Reported Range (%) | Reference(s) |

| Moisture | 3.95 - 10.73 | [3][4] |

| Ash | 4.65 - 12.37 | [2][3][4] |

| Crude Protein | 10.64 - 16.2 | [3][4][5] |

| Crude Fat | 2.15 - 6.13 | [3] |

| Crude Fiber | 4.35 - 15.52 | [2][3][6] |

| Total Carbohydrates | 31.2 - 73.99 | [2][3][4] |

Experimental Protocols for Proximate Analysis

The following are detailed methodologies for the key experiments in the proximate analysis of this compound, based on standard methods from AOAC International.

Moisture Content Determination (AOAC Method 925.09)

This method determines the percentage of water in the this compound by measuring the loss in weight upon drying.

Apparatus:

-

Forced-air oven

-

Analytical balance (sensitive to 0.1 mg)

-

Desiccator with an efficient desiccant

-

Moisture dishes with tight-fitting lids

Procedure:

-

Pre-dry the moisture dishes and their lids in the oven at 130 ± 3°C for at least 2 hours.

-

Cool the dishes in a desiccator to room temperature and weigh them accurately.

-

Accurately weigh approximately 2 grams of the well-mixed this compound into the tared moisture dish.

-

Place the dish with the sample and the lid alongside it in the oven at 130 ± 3°C for 1 hour. The 1-hour drying period begins when the oven reaches the specified temperature.

-

After drying, immediately cover the dish with its lid while still in the oven.

-

Transfer the covered dish to a desiccator and allow it to cool to room temperature.

-

Weigh the dish with the dried sample.

-

The moisture content is calculated as follows: Moisture (%) = [(Initial sample weight - Final sample weight) / Initial sample weight] x 100

Ash Content Determination (AOAC Method 923.03)

This method determines the total mineral content by burning off all organic matter.

Apparatus:

-

Muffle furnace

-

Ashing crucibles (porcelain or silica)

-

Analytical balance

-

Desiccator

-

Hot plate

Procedure:

-

Ignite the ashing crucibles in the muffle furnace at 550°C for at least 30 minutes.

-

Cool the crucibles in a desiccator and weigh them accurately.

-

Accurately weigh 3-5 grams of the this compound into the tared crucible.

-

If the sample has a high moisture content, pre-dry it on a hot plate or in a drying oven before placing it in the muffle furnace.

-

Place the crucible in a cool muffle furnace and gradually increase the temperature to 550°C.

-

Maintain the temperature at 550°C until a light gray or white ash is obtained, or until a constant weight is achieved (typically overnight or for 12-18 hours).[3]

-

Turn off the furnace and allow it to cool to at least 250°C before opening the door to prevent loss of fine, fluffy ash.

-

Carefully transfer the crucible to a desiccator, allow it to cool to room temperature, and weigh.

-

The ash content is calculated as follows: Ash (%) = (Weight of ash / Initial sample weight) x 100

Crude Protein Determination (Kjeldahl Method - AOAC Method 954.01)

This method determines the total nitrogen content, which is then converted to crude protein using a conversion factor (typically 6.25 for most samples).

Apparatus:

-

Kjeldahl digestion and distillation unit

-

Kjeldahl flasks (800 mL)

-

Burette

-

Analytical balance

Reagents:

-

Concentrated sulfuric acid (H₂SO₄)

-

Kjeldahl catalyst tablets (e.g., containing potassium sulfate and copper sulfate)

-

Sodium hydroxide solution (40% w/v)

-

Boric acid solution (2% w/v) with mixed indicator (e.g., methyl red and bromocresol green)

-

Standardized hydrochloric acid (HCl) solution (0.1 N)

Procedure:

-

Digestion:

-

Accurately weigh approximately 1 gram of this compound into a Kjeldahl flask.

-

Add catalyst tablets and 20-25 mL of concentrated sulfuric acid.

-

Place the flask on the digestion unit and heat until the solution becomes clear and colorless (or light green). This may take 1-2 hours.

-

Allow the digest to cool.

-

-

Distillation:

-

Carefully dilute the cooled digest with distilled water.

-

Place a receiving flask containing 50 mL of boric acid solution with indicator under the condenser of the distillation unit.

-

Slowly add an excess of 40% sodium hydroxide solution to the digestion flask to neutralize the acid and liberate ammonia.

-

Immediately connect the flask to the distillation unit and begin distillation.

-

Distill until all the ammonia has been collected in the boric acid solution (the indicator will change color).

-

-

Titration:

-

Titrate the contents of the receiving flask with the standardized 0.1 N HCl solution until the indicator returns to its original color.

-

Perform a blank determination using the same procedure without the sample.

-

-

Calculation:

-

Nitrogen (%) = [(V_sample - V_blank) x N_HCl x 14.007 / Sample weight (g)] x 100

-

Crude Protein (%) = % Nitrogen x 6.25 (where V = volume of HCl used for titration, N = normality of HCl)

-

Crude Fat Determination (Soxhlet Extraction - AOAC Method 920.39)

This method determines the amount of lipid material that can be extracted with a non-polar solvent.

Apparatus:

-

Soxhlet extraction apparatus

-

Extraction thimbles

-

Analytical balance

-

Drying oven

-

Desiccator

Reagent:

-

Petroleum ether or diethyl ether (anhydrous)

Procedure:

-

Accurately weigh approximately 2-5 grams of the dried this compound into an extraction thimble.

-

Place the thimble in the Soxhlet extractor.

-

Weigh a clean, dry extraction flask.

-

Add the extraction solvent (e.g., petroleum ether) to the flask.

-

Assemble the Soxhlet apparatus and heat the flask to allow the solvent to reflux for at least 4-6 hours, or until the extraction is complete.[7][8]

-

After extraction, remove the thimble and evaporate the solvent from the extraction flask.

-

Dry the flask containing the extracted fat in an oven at 100-105°C until a constant weight is achieved.

-

Cool the flask in a desiccator and weigh.

-

The crude fat content is calculated as follows: Crude Fat (%) = (Weight of extracted fat / Initial sample weight) x 100

Crude Fiber Determination (AOAC Method 962.09)

This method determines the indigestible portion of the sample after sequential digestion with acid and alkali.

Apparatus:

-

Digestion apparatus with condenser

-

Filtering device (e.g., Buchner funnel with filter paper or crucibles with fritted discs)

-

Drying oven

-

Muffle furnace

-

Analytical balance

Reagents:

-

Sulfuric acid solution (1.25% w/v, 0.255 N)

-

Sodium hydroxide solution (1.25% w/v, 0.313 N)

-

Ethanol (95%)

Procedure:

-

Weigh approximately 2 grams of the fat-extracted this compound into a beaker.

-

Add 200 mL of boiling 1.25% sulfuric acid.

-

Boil for exactly 30 minutes, maintaining a constant volume by adding hot water.

-

Filter the mixture through a filtering device and wash the residue with boiling water until the washings are no longer acidic.

-

Transfer the residue back to the beaker and add 200 mL of boiling 1.25% sodium hydroxide solution.

-

Boil for exactly 30 minutes, maintaining a constant volume.

-

Filter the mixture and wash the residue thoroughly with boiling water, then with a small amount of dilute acid, and finally with more boiling water until the washings are neutral.

-

Wash the residue with 95% ethanol.

-

Transfer the residue to a tared crucible and dry in an oven at 130°C for 2 hours.

-

Cool in a desiccator and weigh.

-

Ash the dried residue in a muffle furnace at 600°C for 30 minutes.

-

Cool in a desiccator and weigh.

-

The crude fiber content is calculated as the loss in weight upon ignition: Crude Fiber (%) = [(Weight of residue before ashing - Weight of residue after ashing) / Initial sample weight] x 100

Total Carbohydrate Determination

Total carbohydrates are typically determined by difference, by subtracting the percentages of moisture, ash, crude protein, and crude fat from 100.

Carbohydrate (%) = 100 - (% Moisture + % Ash + % Crude Protein + % Crude Fat)

Visualizations

Metabolism of Steviol Glycosides

The primary sweetening compounds in stevia, steviol glycosides, are not absorbed in the upper gastrointestinal tract.[3] They pass to the colon where gut bacteria hydrolyze them into their aglycone, steviol. Steviol is then absorbed, metabolized in the liver into steviol glucuronide, and subsequently excreted in the urine.[3][9]

Caption: Metabolic pathway of steviol glycosides in the human body.

Experimental Workflow for Proximate Analysis of this compound

The following diagram illustrates the general workflow for the proximate analysis of this compound, outlining the sequential steps for each analytical determination.

Caption: General workflow for the proximate analysis of this compound.

Conclusion

The proximate analysis of this compound provides essential data for its characterization and quality assessment. The methodologies outlined in this guide, based on established AOAC protocols, offer a robust framework for researchers, scientists, and drug development professionals to accurately determine the composition of stevia-based products. The provided data and visualizations serve as a valuable resource for understanding the nutritional profile and metabolic fate of this increasingly important natural sweetener.

References

A Technical Guide to the Phytochemical Screening of Stevia rebaudiana Leaf Extracts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies involved in the phytochemical screening of Stevia rebaudiana leaf extracts. It covers essential experimental protocols, from sample preparation to qualitative and quantitative analyses, and presents data in a structured format for ease of comparison.

Introduction

Stevia rebaudiana (Bertoni), a member of the Asteraceae family, is a perennial shrub renowned for its leaves, which are a source of natural, non-caloric sweeteners known as steviol glycosides.[1][2] Beyond its sweetness, the plant is a rich reservoir of various bioactive compounds, making it a subject of significant interest in pharmaceutical and nutraceutical research.[3][4] Phytochemical screening is the foundational process of identifying the classes of chemical compounds present in plant material. This process is critical for drug discovery, quality control, and understanding the therapeutic potential of medicinal plants like S. rebaudiana.

The leaves of Stevia have been found to contain numerous secondary metabolites, including phenols, flavonoids, tannins, alkaloids, saponins, steroids, and glycosides.[2][5][6][7] These compounds are associated with a range of biological activities, such as antioxidant, antimicrobial, anti-inflammatory, and anti-diabetic properties.[2][3][8] This guide details the standard procedures for extracting and identifying these valuable phytochemicals.

General Experimental Workflow

The process of phytochemical screening involves a systematic sequence of steps, from the initial preparation of the plant material to the final qualitative and quantitative analysis of the extracted compounds.

Caption: Overall workflow for the phytochemical analysis of Stevia rebaudiana.

Sample Preparation and Extraction

Accurate and reproducible phytochemical analysis begins with proper sample preparation.

Protocol 1: Preparation of Plant Material

-

Collection and Authentication: Fresh, healthy leaves of S. rebaudiana are collected and botanically authenticated.

-

Drying: The leaves are washed and then dried, either in the shade to prevent degradation of thermolabile compounds or in a hot air oven at a controlled temperature (e.g., 50°C) for approximately 12 hours.[9]

-

Pulverization: The dried leaves are ground into a fine powder using a mechanical grinder.[5] This increases the surface area for efficient solvent extraction. The powder is stored in airtight containers.

Protocol 2: Solvent Extraction (Soxhlet Method) The choice of solvent is crucial as it determines the types of compounds extracted based on their polarity.[7] Common solvents include ethanol, methanol, and water.[6][7]

-

Apparatus: A Soxhlet extractor is used for continuous extraction.

-

Procedure: a. A known quantity (e.g., 20-30 g) of powdered Stevia leaves is packed into a thimble (typically made of cellulose).[6] b. The thimble is placed in the main chamber of the Soxhlet apparatus. c. The extraction solvent (e.g., 300 ml of ethanol) is placed in the distillation flask below.[6] d. The apparatus is heated. The solvent vaporizes, travels up a distillation arm, and condenses in a condenser, dripping down onto the thimble containing the plant material. e. The chamber containing the thimble slowly fills with the warm solvent. When the chamber is almost full, it is emptied by a siphon side arm, with the solvent and extracted compounds returning to the distillation flask. f. This cycle is repeated until extraction is complete (typically several hours).

-

Concentration: The resulting extract is then concentrated, often using a rotary evaporator, to remove the solvent and obtain the crude plant extract.[10] The dried extract is stored at low temperatures (e.g., 4°C) for subsequent analysis.[6]

Qualitative Phytochemical Screening

Qualitative tests are performed to detect the presence or absence of different classes of phytochemicals. These tests are typically based on color changes or precipitate formation.[2][11]

Logical Relationship of Key Phytochemicals in Steviadot

References

- 1. Phytochemical Characterization of Stevia rebaudiana [opus.constructor.university]

- 2. ijcmas.com [ijcmas.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. chemijournal.com [chemijournal.com]

- 5. ijcmas.com [ijcmas.com]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemical Analysis and Antibacterial Potential of Stevia rebaudiana (Bertoni, 1899) Leaf Extracts against Aeromonas Species: Influence of Extraction Methods and Solvents in Aquaculture Applications - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 8. banglajol.info [banglajol.info]

- 9. ejournal.undip.ac.id [ejournal.undip.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. Phytochemical Screening [protocols.io]

Metabolic fate of steviol glycosides in vivo

An In-depth Technical Guide on the Metabolic Fate of Steviol Glycosides In Vivo

Introduction

Steviol glycosides are a class of over 60 naturally occurring diterpene glycosides responsible for the sweet taste of the leaves of Stevia rebaudiana (Bertoni) Bertoni[1][2][3]. These compounds, which can be up to 350 times sweeter than sucrose, are widely used as non-caloric, non-cariogenic sweeteners in the food and beverage industry[4][5]. The core structure of all steviol glycosides is the aglycone steviol, an ent-kaurene-type diterpene, to which various sugar moieties (primarily glucose, but also rhamnose, xylose, and others) are attached[1][2][4]. The most abundant and well-studied of these are stevioside and rebaudioside A[3].

Regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), have established an Acceptable Daily Intake (ADI) of 4 mg/kg body weight/day, expressed as steviol equivalents[6][7][8]. This ADI is based on the common metabolic fate shared by all steviol glycosides, which is the central topic of this guide. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for assessing their safety and physiological effects.

Absorption and Metabolism

The metabolic journey of steviol glycosides is a multi-step process that begins in the gastrointestinal tract and involves extensive microbial activity.

Transit Through the Upper Gastrointestinal Tract

Following oral ingestion, steviol glycosides are not hydrolyzed by the enzymes present in the upper gastrointestinal tract, such as pancreatic α-amylase, pepsin, and pancreatin[3][4]. As a result, they pass through the stomach and small intestine intact, with negligible absorption of the parent glycoside molecules[4][9][10]. This lack of absorption in the upper GI tract is a key contributor to their non-caloric nature[4].

Hydrolysis by Gut Microbiota

The primary site of steviol glycoside metabolism is the colon. Upon reaching the large intestine, gut bacteria, particularly species from the Bacteroides genus, hydrolyze the glycosidic bonds[3][5][11]. This enzymatic action removes all sugar moieties, liberating the common aglycone backbone, steviol[4][11].

In vitro studies using human fecal homogenates have demonstrated that various steviol glycosides, including rebaudiosides A, B, C, D, E, F, and M, are all degraded to steviol, confirming a shared metabolic pathway[12][13]. The rate of hydrolysis can differ between glycosides; for instance, stevioside is typically hydrolyzed more rapidly than rebaudioside A, a difference attributed to the latter's more complex sugar structure[5][11].

dot

Caption: Overall metabolic pathway of steviol glycosides in humans.

Absorption of Steviol and Hepatic Metabolism

Once steviol is liberated in the colon, it is readily absorbed into the portal circulation and transported to the liver[10][14]. In the liver, steviol undergoes rapid and extensive phase II metabolism, specifically conjugation with glucuronic acid, to form steviol glucuronide[4][15][16]. This glucuronidation reaction is the primary detoxification pathway, converting the lipophilic steviol into a more water-soluble and easily excretable compound[15]. Steviol glucuronide is the main metabolite found circulating in human plasma; free steviol is generally undetectable[16][17].

Distribution and Excretion

Following hepatic conjugation, steviol glucuronide is distributed throughout the body via the bloodstream before being eliminated. The route of excretion exhibits a notable species-specific difference between humans and rats.

-

In Humans : The primary route of excretion is via the kidneys into the urine[1][4][16]. Studies show that a significant portion of an orally administered dose of stevioside or rebaudioside A is recovered in the urine as steviol glucuronide[16]. A smaller amount of unabsorbed steviol is excreted in the feces[16].

-

In Rats : In contrast to humans, the major excretion pathway for steviol glucuronide in rats is through the bile into the feces[1][15].

This difference is attributed to the molecular weight threshold for biliary excretion of organic anions, which is lower in rats (around 325 Da) than in humans (around 600 Da)[15]. The molecular weight of steviol glucuronide (512.9 Da) falls between these two thresholds, dictating its primary elimination route in each species[15]. Importantly, research has shown no accumulation of steviol or its metabolites in the body in either species[4][9].

Quantitative Pharmacokinetic Data

Human clinical studies have provided quantitative data on the pharmacokinetics of steviol glycosides. As the parent compounds are not absorbed, pharmacokinetic parameters are measured for the appearance and elimination of the metabolite, steviol glucuronide.

| Parameter | Rebaudioside A | Stevioside | Data Source |

| Median t_max_ (hours) | 12.0 | 8.0 | [14][16] |

| Mean t_½_ (hours) | ~14 | ~14 | [16] |

| Geometric Mean C_max_ (ng/mL) | 1472 | 1886 | [16] |

| Geometric Mean AUC_0-t_ (ng·h/mL) | 30,788 | 34,090 | [16] |

| Urinary Excretion (% of dose) | 59% (as steviol glucuronide) | 62% (as steviol glucuronide) | [16] |

| Fecal Excretion | Steviol detected, no steviol glucuronide | Steviol detected, no steviol glucuronide | [16] |

| Table 1: Comparative Pharmacokinetic Parameters of Steviol Glucuronide in Healthy Adult Males Following Single Oral Doses of Rebaudioside A and Stevioside. |

Key Experimental Protocols

The understanding of steviol glycoside metabolism is built on several key experimental models.

Human Pharmacokinetic Studies

These studies are crucial for determining the ADME profile in humans. A representative protocol is as follows:

-

Study Design : A randomized, double-blind, crossover design is often employed to compare different steviol glycosides (e.g., rebaudioside A vs. stevioside) within the same subjects[16].

-

Subjects : Healthy adult volunteers undergo a screening process, and informed consent is obtained[16][17].

-

Dosing : Subjects receive a single oral dose of the purified steviol glycoside (e.g., 250 mg capsules, three times daily) or a placebo[16][17].

-

Sample Collection : Blood, urine, and fecal samples are collected at predetermined intervals over a period of 72 hours or more post-dose[16].

-

Bioanalysis : Plasma, urine, and fecal homogenates are analyzed for the presence of the parent glycoside, steviol, and steviol glucuronide. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the standard analytical technique due to its high sensitivity and specificity[5][16].

-

Data Analysis : Pharmacokinetic parameters such as C_max_ (maximum concentration), t_max_ (time to maximum concentration), AUC (area under the curve), and elimination half-life (t_½_) are calculated from the plasma concentration-time data[16].

dot

Caption: Generalized experimental workflow for human pharmacokinetic studies.

In Vitro Microbial Hydrolysis Assays

These assays are designed to specifically investigate the role of the gut microbiota in metabolizing steviol glycosides.

-

Sample Source : Fecal samples are collected from healthy human donors (adults and children have been studied)[2][5][12].

-

Preparation : Samples are pooled and homogenized in a buffer to create a fecal slurry or homogenate[12].

-

Incubation : The assay is conducted under strict anaerobic conditions to mimic the environment of the human colon. The fecal homogenate is incubated with a specific steviol glycoside at a set concentration (e.g., 40 mg)[12][14].

-

Time-Course Analysis : Aliquots are removed at various time points (e.g., over a 24-48 hour period)[5][12].

-

Analysis : Samples are analyzed by HPLC to monitor the disappearance of the parent steviol glycoside and the appearance of the steviol aglycone[5]. This allows for the determination of the rate and extent of hydrolysis[11].

dot

References

- 1. longdom.org [longdom.org]

- 2. Metabolic fate in adult and pediatric population of steviol glycosides produced from stevia leaf extract by different production technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effects of Stevia Consumption on Gut Bacteria: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism [purecircle.com]

- 5. Metabolism of stevioside and rebaudioside A from Stevia rebaudiana extracts by human microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety of steviol glycosides as a food additive | EFSA [efsa.europa.eu]

- 7. Scientific Opinion on the safety of steviol glycosides for the proposed uses as a food additive - International Sweeteners Association [sweeteners.org]

- 8. WHO | JECFA [apps.who.int]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Microbial hydrolysis of steviol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steviol glycosides in purified stevia leaf extract sharing the same metabolic fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. steviashantanu.com [steviashantanu.com]

- 15. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effects of Stevia Powder on Gut Microbiota

Abstract

Stevia, a natural, non-caloric sweetener derived from the Stevia rebaudiana plant, has gained significant popularity as a sugar substitute. Its primary sweet-tasting components are steviol glycosides, which are not hydrolyzed by mammalian enzymes in the upper gastrointestinal tract.[1] Consequently, they reach the colon intact, where they are metabolized by the gut microbiota.[2][3] This interaction has prompted extensive research into the effects of stevia consumption on the composition and function of the gut microbiome. This technical guide provides a comprehensive overview of the current scientific literature, detailing the metabolism of steviol glycosides by gut bacteria, summarizing findings from in vitro and in vivo studies on microbial composition, and exploring the functional consequences, including the production of short-chain fatty acids (SCFAs) and potential anti-inflammatory effects. Methodological details of key experiments are provided, and quantitative data are presented in tabular format for ease of comparison.

Metabolism of Steviol Glycosides by Gut Microbiota

Steviol glycosides, such as stevioside and rebaudioside A (Reb A), pass through the upper gastrointestinal tract without being broken down by enzymes like pancreatic α-amylase, pepsin, and pancreatin.[1] Upon reaching the colon, they are hydrolyzed by intestinal bacteria, which cleave the glucose units from the steviol backbone.[1][4] Bacteria from the Bacteroides genus, in particular, have been shown to be capable of this hydrolysis.[1][4] This process results in the formation of the aglycone, steviol.[4] Steviol is then absorbed from the colon, metabolized in the liver (primarily through glucuronidation), and subsequently excreted in the urine.[3][5]

Figure 1. Metabolic pathway of steviol glycosides in the human body.

Effects on Gut Microbiota Composition

In Vitro Studies

In vitro studies using human fecal cultures have been employed to investigate the direct effects of stevia on microbial communities. Some studies have reported that steviol glycosides do not significantly alter the growth of representative gut bacteria or the overall microbial community structure.[4][7][8] For instance, one study found that common gut bacteria exhibit a limited growth response to stevia components, with only Bacteroides thetaiotaomicron showing a statistically significant increase in growth in the presence of steviol.[1] Conversely, other research suggests that stevia may have prebiotic potential by stimulating the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium.[9][10][11] However, some studies have indicated that neither Bifidobacteria nor Lactobacilli can substantially utilize steviol glycosides as a substrate for fermentation.[6]

In Vivo Animal Studies

Animal models, primarily in rodents, have provided further insights, although results remain inconsistent. One study investigating the effects of stevia supplementation in mice on a high-fat diet found that stevia did not reverse the diet-induced changes in the gut microbiota and resulted in alterations similar to those caused by saccharin.[2][10] Another study in rats reported that Rebaudioside A (RebA) consumption led to a reduction in the family Bifidobacteriaceae, which is generally considered beneficial.[5]

Human Clinical Trials

Human studies are limited, and to date, there is no conclusive evidence of a significant impact of stevia on the composition of the gut microbiota at typical consumption levels.[1] A randomized controlled trial where healthy subjects consumed stevia for 12 weeks found no significant changes in the overall microbial community composition (alpha or beta diversity) compared to a control group.[3][12] Similarly, another study found that daily consumption of a beverage containing steviol glycosides for four weeks did not negatively impact the human gut microbiome when compared to a sucrose-sweetened beverage.[13] While large-scale changes are not apparent, some analyses suggest that intrinsic patterns in the microbiome might be able to discriminate between stevia users and non-users, indicating subtle effects may exist.[12]

Quantitative Data from Selected Studies

The following tables summarize quantitative findings from various studies on the effect of stevia on gut microbiota.

Table 1: Summary of In Vitro Studies

| Reference/Study | Intervention | Key Findings on Microbial Growth | SCFA Production Changes |

| Mahalak et al. | Steviol glycosides in human fecal cultures | Limited growth response; significant increase only for Bacteroides thetaiotaomicron with steviol.[1] | Not specified |

| Kunová et al. | Rebaudioside A and steviol glycosides with Bifidobacteria and Lactobacilli cultures | No significant changes in growth; poor fermentation observed.[6] | Not specified |

| Gardana et al. (2003) | Stevioside and rebaudioside A in human fecal inoculum | Did not induce an increase in the bacterial population.[4][8] | Not specified |

| In vitro fermentation assay | Steviol glycosides with Bifidobacterium animalis subsp. lactis | Significantly stimulated growth, showing potential prebiotic effects.[11] | Increased short-chain fatty acid production.[11] |

Table 2: Summary of In Vivo and Human Studies

| Reference/Study | Study Design | Subjects | Dosage & Duration | Key Findings on Microbiota Composition |

| Becker et al. | Murine model | Mice on a high-fat diet | Not specified, 10 weeks | Did not rescue high-fat diet-induced changes; alterations similar to saccharin.[2][14] |

| Nettleton et al. (2019) | Rat model | Male rats | Low-dose Rebaudioside A, 9 weeks | Altered gut microbiota composition; reduced Bifidobacteriaceae.[5][15] |

| Singh et al. | Randomized controlled trial | 27 healthy adults | 5 drops of stevia, twice daily for 12 weeks | No significant changes in alpha or beta diversity.[10][12] |

| Cargill-funded study (2024) | Randomized, double-blinded, parallel-design | 59 healthy adults | 620 ppm steviol glycosides daily for 4 weeks | No significant differences in microbiome population compared to sucrose group.[13] |

Functional Impacts on the Gut Microbiome

Beyond compositional changes, the functional effects of stevia on the gut microbiome, particularly concerning the production of short-chain fatty acids (SCFAs) and immunomodulation, are of significant interest.

Short-Chain Fatty Acid (SCFA) Production

SCFAs, such as acetate, propionate, and butyrate, are metabolites produced by bacterial fermentation of non-digestible carbohydrates in the colon. They play a crucial role in gut health and host metabolism. Some research suggests that stevia may have a prebiotic-like effect, leading to the production of SCFAs.[9] However, the evidence is not uniform. A 12-week human trial noted that stevia consumption might lead to a reduction in butyrate-producing species like Butyricoccus and Megasphaera.[16] Another study in rats found that Reb A consumption increased cecal concentrations of acetate and valerate.[15] A recent human study found no significant differences in fecal SCFA concentrations between a stevia-consuming group and a sucrose control group.[13]

Anti-inflammatory Effects and Signaling Pathways

Stevioside has demonstrated anti-inflammatory properties in both in vitro and in vivo studies.[1][6] These effects are partly attributed to the inhibition of the nuclear factor-kappa B (NF-κB) transcription factor and mitogen-activated protein kinase (MAPK) signaling pathways.[1][6] In in vitro models, stevioside has been shown to decrease the synthesis of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] This suggests a potential mechanism by which stevia metabolites could exert beneficial effects on the host, independent of major shifts in microbiota composition.

Figure 2. Anti-inflammatory action of stevioside via MAPK and NF-κB inhibition.

Experimental Protocols

To ensure reproducibility and critical evaluation of the findings, detailed methodologies from key studies are outlined below.

Protocol: Human Randomized Controlled Trial (Singh et al.)

-

Study Design: A randomized controlled open-label trial.[12]

-

Participants: Healthy subjects with a normal body mass index. The stevia group consisted of 14 participants, and the control group had 13.[12]

-

Intervention: The treatment group was instructed to consume five drops of a commercially available stevia sweetener twice daily for 12 weeks. The control group did not receive any intervention.[12]

-

Sample Collection: Fecal samples were collected from participants at baseline (week 0) and at the end of the intervention period (week 12).[12]

-